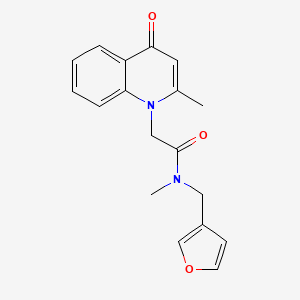

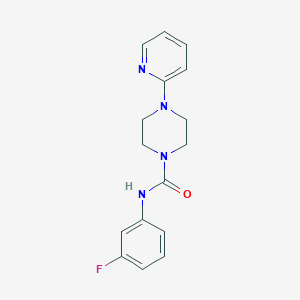

N-(3-furylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of chemicals with a base structure of quinoline or its derivatives, which are known for their versatile applications in pharmaceuticals due to their significant biological activities. The specific compound shares structural similarities with quinolin-4(1H)-one derivatives, often synthesized for their potential therapeutic uses.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves cyclization reactions, starting from various substrates like 2-aminobenzophenones or via the Sonogashira cross-coupling of relevant halides and terminal alkynes. For example, Durgadas et al. (2013) synthesized a related compound using a Sonogashira cross-coupling reaction, highlighting the versatility of this method in forming complex quinoline structures (Durgadas, Mukkanti, & Pal, 2013).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including spectroscopic and computational methods, often reveals the presence of intramolecular charge transfer, as indicated in studies by El-Azab et al. (2016), where DFT calculations were used to understand the vibrational spectroscopy and molecular docking of a similar quinoline derivative (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often aim at introducing or modifying functional groups that affect their biological activity. For instance, iodine-mediated cyclization has been employed to synthesize isoquinolin-1-ylidene acetamides, showcasing the reactivity of quinoline structures under various conditions (Kobayashi et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, are crucial for their pharmaceutical applications. These properties are determined by the molecular structure and substitution patterns on the quinoline core.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial, antifungal, and anticancer activities. The presence of specific functional groups influences their reactivity and interaction with biological targets. For example, derivatives with acetamide groups have shown potential as antimicrobial and anticancer agents, as demonstrated in various studies (Elfekki et al., 2014; Ramírez et al., 2020).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13-9-17(21)15-5-3-4-6-16(15)20(13)11-18(22)19(2)10-14-7-8-23-12-14/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRMDIVQLDIPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-furylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)

![N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)

![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B5641479.png)

![methyl 4-{[(5-amino-6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B5641481.png)

![7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)

![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)

![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)